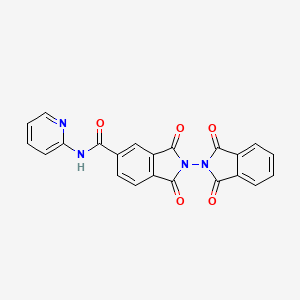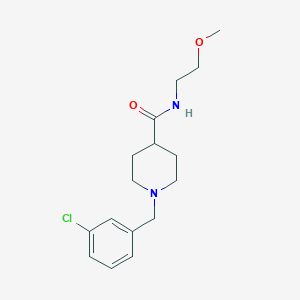
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide, also known as MNPA, is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. MNPA has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer.
Wirkmechanismus
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide exerts its effects by inhibiting the TRPV1 channel, which is a non-selective cation channel expressed in sensory neurons. TRPV1 channels play a key role in pain perception and inflammation by responding to various stimuli, including heat, acid, and capsaicin. By inhibiting TRPV1 channels, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide reduces the transmission of pain signals and suppresses the release of pro-inflammatory cytokines, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of chronic pain and inflammatory diseases. In addition, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for TRPV1 channels, its good solubility and stability, and its low toxicity. However, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several potential future directions for the research on N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide. One potential direction is the development of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide derivatives with improved potency, selectivity, and pharmacokinetic properties. Another potential direction is the investigation of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide in combination with other drugs or therapies for the treatment of chronic pain, inflammatory diseases, and cancer. Furthermore, the elucidation of the molecular mechanisms underlying the effects of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide on TRPV1 channels and other targets could provide valuable insights into the pathophysiology of pain and inflammation.
Synthesemethoden
The synthesis of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide involves the reaction of 4-methyl-2-nitroaniline with 3-propoxybenzoyl chloride in the presence of a base catalyst. The reaction yields N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide as a yellow crystalline solid with a purity of over 98%. The synthesis of N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide is relatively simple, and the compound can be obtained in large quantities with high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has shown promising results in the treatment of chronic pain, including neuropathic pain and inflammatory pain. N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide has been investigated for its potential anticancer properties, as TRPV1 channels are overexpressed in various types of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-9-23-14-6-4-5-13(11-14)17(20)18-15-8-7-12(2)10-16(15)19(21)22/h4-8,10-11H,3,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNURREQDMLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6116577 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)


![N-methyl-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-(1H-pyrazol-5-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5183604.png)


![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)
![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)

![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
